1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(+-)-
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Overview
Description
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(±)- is a complex organic compound It is characterized by its intricate molecular structure, which includes a naphthalene ring, an acetamide group, and a pyrrolidinyl-indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the naphthaleneacetamide core, followed by the introduction of the pyrrolidinyl-indene moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reaction time, temperature, and pressure, is essential to ensure cost-effectiveness and scalability. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetamide derivatives: Compounds with similar naphthaleneacetamide cores but different substituents.
Pyrrolidinyl-indene derivatives: Compounds with similar pyrrolidinyl-indene moieties but different functional groups.
Uniqueness
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
116627-86-2 |
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Molecular Formula |
C26H29ClN2O |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-methyl-2-naphthalen-1-yl-N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H28N2O.ClH/c1-27(25(29)18-21-12-8-11-19-9-2-4-13-22(19)21)26-23-14-5-3-10-20(23)17-24(26)28-15-6-7-16-28;/h2-5,8-14,24,26H,6-7,15-18H2,1H3;1H/t24-,26-;/m1./s1 |
InChI Key |
LMHYKHKPILCCTA-KIYHWMLUSA-N |
Isomeric SMILES |
CN([C@H]1[C@@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl |
Canonical SMILES |
CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl |
Origin of Product |
United States |
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